molecular formula C9H13ClO3 B13831000 (2-Carbonochloridoylcyclohexyl) acetate

(2-Carbonochloridoylcyclohexyl) acetate

Cat. No.: B13831000
M. Wt: 204.65 g/mol
InChI Key: YADQCVHYKXNVIV-UHFFFAOYSA-N
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Description

(2-Carbonochloridoylcyclohexyl) acetate is an organic compound that features a cyclohexane ring substituted with an acetate group and a carbonochloridoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carbonochloridoylcyclohexyl) acetate typically involves the esterification of cyclohexanol with acetic acid in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with sulfuric acid or sodium hydroxide commonly used as catalysts . The reaction is typically performed at elevated temperatures to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Carbonochloridoylcyclohexyl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Cyclohexanol and acetic acid.

    Reduction: (2-Hydroxycyclohexyl) acetate.

    Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetate and carbonochloridoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

(2-carbonochloridoylcyclohexyl) acetate

InChI

InChI=1S/C9H13ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h7-8H,2-5H2,1H3

InChI Key

YADQCVHYKXNVIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCC1C(=O)Cl

Origin of Product

United States

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